O-Ethyl-L-tyrosine
Overview
Description
O-Ethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the hydroxyl group on the phenyl ring is substituted with an ethyl group. This modification alters the compound’s properties, making it useful in various scientific and industrial applications. L-tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and is a precursor to several important biomolecules, including neurotransmitters and hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl-L-tyrosine typically involves the ethylation of L-tyrosine. This can be achieved through the reaction of L-tyrosine with an ethyl halide, such as ethyl bromide, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: O-Ethyl-L-tyrosine can undergo several types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form ethylated derivatives with different functional groups.
Substitution: The ethyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or functional group reagents can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ethylated aldehydes or acids, while substitution reactions can produce a wide range of ethylated derivatives .
Scientific Research Applications
O-Ethyl-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in protein synthesis and as a precursor to neurotransmitters and hormones.
Medicine: Investigated for its potential therapeutic effects, including its role in the synthesis of biologically active compounds.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and food additives
Mechanism of Action
The mechanism of action of O-Ethyl-L-tyrosine involves its incorporation into proteins and its role as a precursor to various biomolecules. The ethyl group modification can affect the compound’s interaction with enzymes and receptors, potentially altering its biological activity. For example, it can influence the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways .
Comparison with Similar Compounds
L-tyrosine: The parent compound, which lacks the ethyl group.
O-Methyl-L-tyrosine: A similar derivative where the hydroxyl group is substituted with a methyl group.
L-DOPA: A precursor to neurotransmitters like dopamine, which has a similar structure but different functional groups
Uniqueness: O-Ethyl-L-tyrosine is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to its parent compound and other derivatives. This modification can enhance its stability, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYPEYHEPIZYDJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32795-52-1 | |
Record name | O-Ethyl-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-ETHYL-L-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F10H9YA9VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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